molecular formula C8H8BrFN2O B6210976 1-(5-bromo-3-fluoropyridin-2-yl)azetidin-3-ol CAS No. 1702850-34-7

1-(5-bromo-3-fluoropyridin-2-yl)azetidin-3-ol

Cat. No.: B6210976
CAS No.: 1702850-34-7
M. Wt: 247.1
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Description

1-(5-bromo-3-fluoropyridin-2-yl)azetidin-3-ol is a chemical compound with the molecular formula C8H8BrFN2O and a molecular weight of 247.07 g/mol It is characterized by the presence of a bromine atom at the 5th position, a fluorine atom at the 3rd position of the pyridine ring, and an azetidin-3-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-bromo-3-fluoropyridin-2-yl)azetidin-3-ol typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 5-bromo-3-fluoropyridine.

    Formation of Azetidin-3-ol: The next step involves the formation of the azetidin-3-ol ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, along with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(5-bromo-3-fluoropyridin-2-yl)azetidin-3-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

    Oxidation Reactions: Oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be employed.

    Reduction Reactions: Reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly used.

    Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can yield ketones or alcohols, respectively.

Scientific Research Applications

1-(5-bromo-3-fluoropyridin-2-yl)azetidin-3-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(5-bromo-3-fluoropyridin-2-yl)azetidin-3-ol depends on its specific application. In medicinal chemistry, for example, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific bioactive derivatives synthesized from this compound .

Comparison with Similar Compounds

Similar Compounds

    5-bromo-3-fluoropyridine: A precursor in the synthesis of 1-(5-bromo-3-fluoropyridin-2-yl)azetidin-3-ol.

    3-fluoropyridine: Another related compound with similar structural features.

    Azetidin-3-ol: The azetidinone moiety present in the compound.

Uniqueness

This compound is unique due to the combination of the bromine and fluorine substituents on the pyridine ring and the presence of the azetidin-3-ol moiety. This unique structure imparts specific chemical and biological properties that can be exploited in various scientific research applications .

Properties

CAS No.

1702850-34-7

Molecular Formula

C8H8BrFN2O

Molecular Weight

247.1

Purity

95

Origin of Product

United States

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